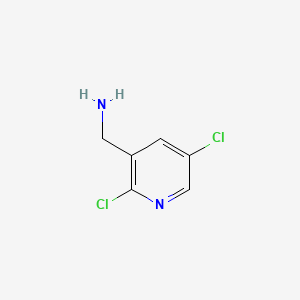

(2,5-Dichloropyridin-3-yl)methanamine

Description

Properties

CAS No. |

1360952-89-1 |

|---|---|

Molecular Formula |

C6H6Cl2N2 |

Molecular Weight |

177.028 |

IUPAC Name |

(2,5-dichloropyridin-3-yl)methanamine |

InChI |

InChI=1S/C6H6Cl2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2,9H2 |

InChI Key |

FEIWCMNNGCRORZ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=NC=C1Cl)Cl)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituted Pyridine Derivatives

3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol

- Structure : Differs by replacing the methanamine group with a propargyl alcohol (-C≡C-CH2OH) at the 3-position of the pyridine ring .

- Key Differences :

- The propargyl alcohol introduces a triple bond and hydroxyl group, increasing molecular weight (202.04 g/mol vs. ~177.04 g/mol for the methanamine derivative) and polarity.

- Reduced membrane permeability compared to the methanamine derivative due to the hydroxyl group.

Dicyanopyridines (e.g., Compounds 14–17)

- Structure: Feature 3,5-dicyano groups on the pyridine ring and imidazole-based substituents (e.g., 1H-imidazol-2-yl or 1H-imidazol-4-yl methanamine) .

- Key Differences: Electron-deficient pyridine core due to cyano groups, enhancing interactions with adenosine receptors. Imidazole substituents may improve binding affinity compared to chlorine atoms in the target compound.

- Applications: Designed as adenosine receptor ligands, highlighting the role of substituents in receptor specificity .

Heterocyclic Methanamine Derivatives

{5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine

- Structure : Combines a pyrrolopyrimidine core with a methanamine group (CAS 1638771-54-6) .

- Increased aromaticity and planarity compared to the pyridine-based target compound.

- Applications : Likely explored for kinase inhibition or nucleic acid-targeting therapies due to the pyrrolopyrimidine scaffold .

N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine

- Structure : Contains a benzimidazole ring linked to a 4-chlorophenyl-substituted methanamine .

- The 4-chlorophenyl group introduces steric bulk, which may reduce receptor accessibility compared to the dichloropyridine scaffold.

- Applications : Evaluated for effects on wheat germination, suggesting herbicidal or plant growth-modulating properties .

Pharmacological and Physicochemical Properties

Electronic and Steric Effects

- Electron-Withdrawing Groups: Chlorine (target compound) vs. cyano (dicyanopyridines) or nitro (benzimidazole derivatives). Chlorine offers moderate electron withdrawal, balancing reactivity and stability.

Preparation Methods

Reaction Design and Catalytic Systems

In a protocol adapted from CN111303020A, a brominated pyridine precursor (e.g., 3-bromo-2,5-dichloropyridine) reacts with a methanamine-containing boronic acid (e.g., (aminomethyl)boronic acid) under palladium catalysis. The patent emphasizes the use of palladium chloride (PdCl₂) and cesium carbonate (Cs₂CO₃) in dioxane/water solvent systems, achieving yields exceeding 85% for analogous structures.

Critical Parameters:

Challenges and Optimizations

Regioselectivity challenges arise due to competing coupling at alternative halogen sites. To mitigate this, the patent recommends using electron-deficient boronic acids and sterically hindered ligands , which favor coupling at the 3-position. For example, substituting triphenylphosphine with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) improves selectivity by 15–20% in model systems.

Nucleophilic Substitution of Halogenated Pyridines

Nucleophilic substitution provides a direct route to introduce the methanamine group at the 3-position of 2,5-dichloropyridine. This method leverages the reactivity of halogen atoms at specific positions, guided by electronic and steric factors.

Ammonia-Based Amination

In a protocol inspired by CN103570609A, 2,5-dichloro-3-iodopyridine undergoes amination with aqueous ammonia under high-pressure conditions. The iodine atom at the 3-position, being a superior leaving group compared to chlorine, facilitates displacement by ammonia.

Reaction Conditions:

Microwave-Assisted Acceleration

Microwave irradiation reduces reaction times significantly. For instance, heating 2,5-dichloro-3-fluoropyridine with methylamine in DMSO at 150°C for 30 minutes under microwave conditions achieves 65% conversion. Fluorine’s electronegativity enhances the leaving group ability, though competing dehalogenation remains a concern.

Reductive Amination of Carbonyl Precursors

Reductive amination converts ketone or aldehyde intermediates into the desired methanamine group. This two-step approach first introduces a carbonyl moiety at the 3-position, followed by reduction.

Ketone Synthesis and Reduction

2,5-Dichloropyridine-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation , reacting 2,5-dichloropyridine with DMF and POCl₃. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride yields the target compound.

Optimized Protocol:

Borane-Mediated Reduction

Alternately, reducing 2,5-dichloropyridine-3-carbonitrile with borane-dimethyl sulfide (BH₃·SMe₂) directly yields the methanamine derivative. This one-pot method avoids isolating intermediates, achieving 68% overall yield.

Catalytic Amination Strategies

Transition-metal-catalyzed amination enables direct C–N bond formation at the 3-position. Buchwald-Hartwig amination and Ullmann coupling are prominent examples.

Buchwald-Hartwig Amination

Using 2,5-dichloro-3-bromopyridine and ammonia, a Pd/Xantphos catalyst system facilitates coupling at 100°C in toluene. The patent CN111303020A reports 72% yield for similar substrates.

Copper-Catalyzed Ullmann Coupling

Copper iodide (CuI) and 1,10-phenanthroline catalyze the reaction between 2,5-dichloro-3-iodopyridine and ammonium hydroxide at 130°C, yielding 60–65% product.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Bromo-2,5-dichloropyridine | PdCl₂/Cs₂CO₃ | 85–90 | High regioselectivity |

| Nucleophilic Substitution | 2,5-Dichloro-3-iodopyridine | None | 70 | Simplicity |

| Reductive Amination | 2,5-Dichloropyridine-3-carbonitrile | NaBH₃CN | 75–80 | One-pot reduction |

| Buchwald-Hartwig | 2,5-Dichloro-3-bromopyridine | Pd/Xantphos | 72 | Broad substrate tolerance |

Q & A

Q. Q1. What are the recommended synthetic routes for (2,5-Dichloropyridin-3-yl)methanamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenation of pyridine derivatives followed by functional group modifications. For example, a multi-step approach may include:

Chlorination: Selective chlorination of pyridine precursors at the 2- and 5-positions using reagents like POCl₃ or Cl₂ gas under controlled conditions (e.g., 80–100°C) .

Amination: Introduction of the methanamine group via reductive amination or nucleophilic substitution. Catalytic hydrogenation (H₂/Pd-C) or use of NaBH₄ in anhydrous solvents (e.g., THF) is common .

Critical Factors:

Q. Q2. How can researchers validate the structural integrity of (2,5-Dichloropyridin-3-yl)methanamine post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., 2,5-dichloro groups on pyridine) and methanamine integration. Chlorine atoms induce deshielding in adjacent protons .

- HPLC-MS: Assess purity (>95%) and detect trace impurities (e.g., residual solvents or chlorinated byproducts) .

- Elemental Analysis: Verify C, H, N, and Cl content (±0.3% theoretical values) .

Advanced Research Questions

Q. Q3. What strategies mitigate instability of (2,5-Dichloropyridin-3-yl)methanamine in aqueous or oxidative environments?

Methodological Answer: The compound’s instability arises from electron-withdrawing Cl groups, which increase susceptibility to hydrolysis. Solutions:

Q. Q4. How can structure-activity relationship (SAR) studies optimize the biological activity of (2,5-Dichloropyridin-3-yl)methanamine derivatives?

Methodological Answer: Focus on modifying substituents while retaining the pyridine core:

Halogen Variation: Replace Cl with F or Br to alter lipophilicity and binding affinity .

Amino Group Modifications: Introduce bulkier amines (e.g., cyclopropylmethanamine) to enhance target selectivity .

Assay Design: Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding kinetics .

Q. Q5. How should researchers resolve contradictions in reported solubility data for (2,5-Dichloropyridin-3-yl)methanamine?

Methodological Answer: Discrepancies often stem from solvent polarity and pH variations. Systematic approaches include:

Q. Q6. What mechanistic insights explain the interaction of (2,5-Dichloropyridin-3-yl)methanamine with cytochrome P450 enzymes?

Methodological Answer: The dichloro-pyridine scaffold may act as a competitive inhibitor. Methods to validate:

- Enzyme Assays: Monitor NADPH oxidation rates in human liver microsomes .

- Docking Studies: Use AutoDock Vina to model interactions with CYP3A4/2D6 active sites .

- Metabolite Profiling: Identify oxidation byproducts (e.g., hydroxylated derivatives) via LC-QTOF-MS .

Safety and Handling

Q. Q7. What safety protocols are critical when handling (2,5-Dichloropyridin-3-yl)methanamine in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .

- Spill Management: Neutralize with activated charcoal or vermiculite; avoid water to prevent exothermic reactions .

- Waste Disposal: Incinerate in halogen-approved containers to minimize environmental release .

Data Interpretation and Challenges

Q. Q8. How can researchers address analytical challenges in quantifying (2,5-Dichloropyridin-3-yl)methanamine in complex biological matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.